

An In-depth Technical Guide to the m-PEG5nitrile Hydrophilic Spacer

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Compound of Interest		
Compound Name:	m-PEG5-nitrile	
Cat. No.:	B609271	Get Quote

For researchers, scientists, and drug development professionals, the strategic incorporation of hydrophilic spacers is a critical aspect of modern therapeutic design. Among these, **m-PEG5-nitrile** stands out as a versatile and valuable building block. This technical guide provides a comprehensive overview of the core attributes of **m-PEG5-nitrile**, its applications, and the fundamental principles guiding its use.

Core Properties of m-PEG5-nitrile

m-PEG5-nitrile, systematically named 2,5,8,11,14-pentaoxaheptadecane-17-nitrile, is a monofunctional polyethylene glycol (PEG) derivative.[1] It features a terminal methoxy group and a nitrile functional group, connected by a five-unit ethylene glycol chain. This structure imparts a desirable balance of hydrophilicity and chemical reactivity. The hydrophilic PEG spacer significantly enhances the aqueous solubility of conjugated molecules.[2][3]

Physicochemical Data Summary



Property	Value	Source(s)
Chemical Formula	C12H23NO5	[1][2]
Molecular Weight	261.3 g/mol , 261.32 g/mol	
CAS Number	81836-41-1	_
Purity	Typically ≥95% or 98%	_
Appearance	Not specified in results	_
Solubility	Soluble in aqueous media	_
Storage Conditions	-20°C	_

Key Applications in Drug Development

The unique characteristics of **m-PEG5-nitrile** make it a valuable linker in several advanced therapeutic modalities. Its primary role is to bridge different molecular components while favorably modifying the overall physicochemical properties of the final conjugate.

PROTACs (Proteolysis Targeting Chimeras)

m-PEG5-nitrile is utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG spacer in this context provides the necessary length and flexibility for the two ends of the PROTAC to bind effectively to their respective protein partners. Furthermore, the hydrophilic nature of the spacer can improve the solubility and cell permeability of the entire PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, PEG linkers like **m-PEG5-nitrile** can be employed to connect a potent cytotoxic payload to a monoclonal antibody. The hydrophilic spacer helps to mitigate the aggregation of the often-hydrophobic drug payloads and improves the overall pharmacokinetic profile of the ADC.

General Bioconjugation and Drug Delivery



The nitrile group of **m-PEG5-nitrile** can be chemically transformed into other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis, respectively. This chemical versatility allows for its use as a starting material in the synthesis of a wide range of biologically active compounds and for its incorporation into various drug delivery systems. It has been used in the development of antiviral, anticancer, and antifungal agents, as well as in the creation of polymeric prodrugs.

Experimental Protocols and Methodologies

While specific, proprietary experimental protocols for the synthesis and application of **m-PEG5-nitrile** are not publicly available, general methodologies for the chemical transformations of the nitrile group and its incorporation into biomolecules are well-established in the chemical literature.

General Protocol for Reduction of the Nitrile Group to an Amine

A common method for the reduction of a nitrile to a primary amine involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

- Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of m-PEG5nitrile is prepared in anhydrous THF.
- Reaction: The solution is cooled in an ice bath, and a molar excess of LiAlH4 is added portion-wise.
- Quenching: After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
- Work-up and Purification: The resulting mixture is filtered, and the organic solvent is removed under reduced pressure. The crude product is then purified using an appropriate chromatographic technique, such as silica gel chromatography.

General Protocol for Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

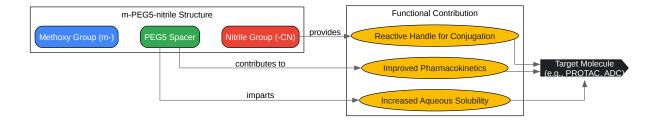


- Preparation: **m-PEG5-nitrile** is dissolved in a suitable solvent, such as an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Reaction: The reaction mixture is heated to reflux for several hours until the reaction is complete.
- Work-up and Purification: After cooling, the pH of the solution is adjusted to isolate the carboxylic acid. The product is then extracted with an organic solvent and purified by chromatography or crystallization.

Visualizing the Role and Workflow of m-PEG5-nitrile

The Functional Contribution of the **m-PEG5-nitrile** Spacer

The following diagram illustrates how the distinct components of **m-PEG5-nitrile** contribute to the overall properties of a target molecule upon conjugation.



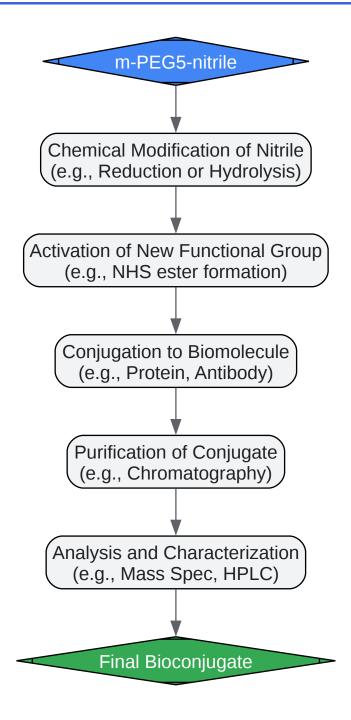
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Functional contributions of m-PEG5-nitrile.

General Experimental Workflow for Bioconjugation

This diagram outlines a typical workflow for the modification of the nitrile group and subsequent conjugation to a target biomolecule.





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Workflow for **m-PEG5-nitrile** bioconjugation.

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References

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